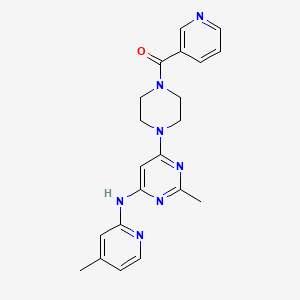

(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone

Description

The compound (4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone is a heterocyclic small molecule featuring a pyrimidine core substituted with methyl and aminopyridinyl groups, linked via a piperazine moiety to a pyridin-3-yl methanone group.

Properties

IUPAC Name |

[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O/c1-15-5-7-23-18(12-15)26-19-13-20(25-16(2)24-19)27-8-10-28(11-9-27)21(29)17-4-3-6-22-14-17/h3-7,12-14H,8-11H2,1-2H3,(H,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWNNLPXKMLPNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. Phosphorylation can modify proteins to switch them on or off and it is crucial for many cellular processes, including metabolism, cell signaling, gene expression, and the cell cycle.

Mode of Action

The compound specifically inhibits the activity of tyrosine kinases. It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the kinase activity, preventing the phosphorylation process and thus, the activation of the downstream signaling pathways.

Biochemical Pathways

The inhibition of tyrosine kinases affects several biochemical pathways. These enzymes play a key role in the activation of many cellular processes, including cell growth and division, cell movement, and cell death. By inhibiting tyrosine kinases, this compound can disrupt these processes, leading to the inhibition of cell proliferation and induction of apoptosis.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis in cells that rely on the specific tyrosine kinases for survival and proliferation. This makes the compound potentially useful in the treatment of diseases characterized by overactive tyrosine kinases, such as certain types of leukemia.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European Patent EP 1 808 168 B1 describes compounds such as:

- (2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone

- 2-(4-[[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid

Key Structural Comparisons:

| Feature | Target Compound | Patent Compound (EP 1 808 168 B1) |

|---|---|---|

| Core Structure | Pyrimidine with piperazine linker | Pyrazolo[3,4-d]pyrimidine with piperidine linker |

| Substituents | 4-Methylpyridin-2-ylamino, pyridin-3-yl | Methanesulfonylphenyl, acetic acid/chloropyridyl |

| Linker Flexibility | Piperazine (more flexible) | Piperidine (less flexible) |

| Potential Targets | Kinases (inferred) | Tyrosine kinases, PDEs (explicitly stated) |

The target compound’s pyrimidine core and piperazine linker may enhance solubility compared to the rigid piperidine-based patent analogs, though the latter’s methanesulfonyl group could improve receptor binding affinity .

Reactivity and Functional Group Analysis

The pyridin-3-yl methanone group in the target compound introduces a polar ketone, which may facilitate hydrogen bonding with target proteins. The methylpyridinylamino substituent in the target compound could modulate steric effects, whereas the methanesulfonyl group in the patent analog enhances electrophilicity for covalent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.